1-Bromo-3-methylcyclohexane

Organic Synthesis Physical Organic Chemistry Purification Science

1-Bromo-3-methylcyclohexane (CAS 13905-48-1), also known as 3-methylcyclohexyl bromide, is a disubstituted cyclohexane derivative belonging to the secondary alkyl halide class. With the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol, it features a bromine atom at the C1 position and a methyl group at the C3 position.

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
CAS No. 13905-48-1
Cat. No. B079242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methylcyclohexane
CAS13905-48-1
Molecular FormulaC7H13Br
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)Br
InChIInChI=1S/C7H13Br/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3
InChIKeyCAKVGNXMAZLDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-methylcyclohexane (CAS 13905-48-1): Procuring a Defined Secondary Alkyl Bromide for Stereochemical and Reactivity Control


1-Bromo-3-methylcyclohexane (CAS 13905-48-1), also known as 3-methylcyclohexyl bromide, is a disubstituted cyclohexane derivative belonging to the secondary alkyl halide class [1]. With the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol, it features a bromine atom at the C1 position and a methyl group at the C3 position [1][2]. This compound is primarily utilized as a synthetic intermediate, with its utility rooted in the defined stereoelectronic environment created by the 1,3-substitution pattern . The commercial product is typically supplied as a mixture of cis and trans isomers (cis+trans) .

Why 1-Bromo-3-methylcyclohexane Cannot Be Casually Substituted by Its Regioisomers or Chloro Analogs


Generic substitution among bromo-methylcyclohexanes is scientifically unsound due to fundamental differences in steric environment, leaving group ability, and reaction kinetics [1]. For instance, the 1-bromo-2-methylcyclohexane regioisomer presents a different steric profile for nucleophilic attack compared to the 1,3-substitution pattern . Crucially, substituting a chloro- for a bromo- group in cyclohexane derivatives introduces a less polarizable and stronger carbon-halogen bond (C-Cl bond dissociation energy ~81 kcal/mol vs. C-Br ~68 kcal/mol), which dramatically alters activation energies for SN2 and elimination pathways [1]. Furthermore, as evidenced by autoxidation studies on related bromo-methylcyclohexanes, the stereochemistry (cis vs. trans) is not a passive property but a direct determinant of reaction rate and product selectivity; substituting an undefined isomer mixture can lead to irreproducible outcomes or complete reaction failure [2]. Therefore, specifying 1-bromo-3-methylcyclohexane is a prerequisite for achieving predictable reactivity and stereochemical outcomes in synthetic sequences.

Quantitative Evidence Guide for 1-Bromo-3-methylcyclohexane (CAS 13905-48-1): Benchmarking Performance Against Close Analogs


Boiling Point Differentiation: 1-Bromo-3-methylcyclohexane vs. Unsubstituted Bromocyclohexane

The introduction of a methyl group at the 3-position in 1-bromo-3-methylcyclohexane results in a significant increase in boiling point compared to the unsubstituted bromocyclohexane. This difference is critical for purification and handling [1][2].

Organic Synthesis Physical Organic Chemistry Purification Science

Hydrophobicity and Membrane Permeability: Predicted LogP Advantage of 1-Bromo-3-methylcyclohexane

The presence of a methyl group increases the calculated partition coefficient (LogP) of 1-bromo-3-methylcyclohexane compared to its unsubstituted analog, bromocyclohexane. This computational prediction suggests a difference in lipophilicity that can be a key selection criterion in the design of pharmacophores or agrochemical leads [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Conformational Energy Difference Defines Predominant Ground-State Geometry

A key differentiator for 1-bromo-3-methylcyclohexane is the relative stability of its cis and trans diastereomers. Conformational analysis establishes that the cis-isomer is thermodynamically more stable because both substituents can occupy equatorial positions in a chair conformation [1]. In contrast, the trans-isomer is higher in energy, as one substituent must adopt a destabilizing axial position [1]. This ground-state energy difference directly influences the equilibrium population of reactive conformers.

Stereochemistry Conformational Analysis Reaction Mechanism

Accelerated Hydrogen Abstraction in Autoxidation: A Case for Bromine-Assisted Reactivity

Studies on the closely related 2-bromo-1-methylcyclohexane system provide a class-level inference for the reactivity of 1-bromo-3-methylcyclohexane. The cis-isomer of 2-bromo-1-methylcyclohexane undergoes autoxidation approximately four times faster than a non-brominated model compound, an acceleration attributed to a bromine-bridged radical intermediate [1]. This evidence suggests that the presence of a bromine atom on the cyclohexane ring can profoundly activate adjacent C-H bonds toward abstraction, a phenomenon likely applicable to the 1,3-isomer.

Radical Chemistry Oxidation Mechanistic Studies

Precision Application Scenarios for 1-Bromo-3-methylcyclohexane: Where Structural Specificity Drives Success


Mechanistic Probe for Nucleophilic Substitution and Elimination (SN/E) in a Sterically Defined Cyclohexyl System

This compound serves as an ideal substrate for advanced mechanistic studies in physical organic chemistry. Its defined 1,3-disubstitution pattern on a conformationally restricted cyclohexane ring provides a specific steric and stereoelectronic environment not available with simpler acyclic or monosubstituted alkyl halides. Researchers can leverage the known conformational bias (cis > trans stability) [1] and the predictable physical properties like its elevated boiling point (181 °C) [2] to investigate the interplay between steric hindrance, leaving group ability, and nucleophile/solvent effects on SN2 vs. E2 pathways. The well-defined geometry simplifies computational modeling and allows for a direct correlation between experimental kinetic data and theoretical transition state structures.

Building Block for Constructing C3-Substituted Cyclohexane-Derived Pharmacophores

In medicinal chemistry, the cyclohexyl motif is a privileged scaffold. 1-Bromo-3-methylcyclohexane provides a crucial entry point for the late-stage functionalization of the cyclohexane core. Unlike its regioisomers, the 1,3-disubstitution pattern allows for the installation of two distinct groups with a fixed spatial relationship (meta-like on the ring). The compound's enhanced lipophilicity (LogP 3.486) [3] is a key attribute for designing molecules with favorable membrane permeability. It can be used as a versatile electrophile to introduce the 3-methylcyclohexyl fragment into larger molecular architectures via SN2 reactions with amine, thiol, or alkoxide nucleophiles, or for cross-coupling reactions after conversion to a Grignard or organozinc reagent.

Precursor for Regio- and Stereoselective Synthesis via Radical Intermediates

Based on class-level evidence from related 2-bromo-1-methylcyclohexane systems, the C-Br bond in 1-bromo-3-methylcyclohexane is anticipated to be a labile entry point for generating carbon-centered radicals [4]. This is particularly valuable for radical cyclization or functionalization reactions where a defined stereochemical outcome is desired. The presence of the 3-methyl group can exert a stereodirecting influence on the approach of radical traps to the planar C1 radical center. This application scenario is distinct from those using the more reactive 1-bromo-1-methylcyclohexane, which generates a tertiary radical with different stability and selectivity profiles.

Analytical Reference Standard for Isomer Identification via GC-MS and NMR

Given the existence of multiple regio- and stereoisomers for bromo-methylcyclohexanes (e.g., 1-bromo-2-methyl, 1-bromo-4-methyl), 1-bromo-3-methylcyclohexane serves as a critical analytical standard. Its unique combination of physicochemical properties—including its specific boiling point (181 °C) [2], density (1.252 g/cm³) [5], and distinct mass and NMR spectra [6]—allows for unambiguous identification and quantification in complex reaction mixtures. This is an essential function in both academic research labs for monitoring reaction progress and in industrial quality control settings for verifying the identity and purity of incoming batches or final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-methylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.